2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine
Overview
Description
2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine is a fluorinated organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with trifluoroethylamine under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
- 2,2,2-Trifluoro-1-(4-chlorophenyl)ethanamine
- 2,2,2-Trifluoro-1-(4-bromophenyl)ethanamine
Uniqueness
2,2,2-Trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSICALTKBOYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270479-61-2 | |
Record name | 2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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